molecular formula C24H21N5O5 B2625594 methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896294-78-3

methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Katalognummer: B2625594
CAS-Nummer: 896294-78-3
Molekulargewicht: 459.462
InChI-Schlüssel: UNUBBWNPRWXJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,7,8-Trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate

  • Structural Differences : Lacks aromatic phenyl/methoxyphenyl groups; instead, methyl groups occupy positions 1, 7, and 8.
  • Nomenclature Impact : The IUPAC name prioritizes methyl substituents over aromatic groups, resulting in a simpler descriptor.

Ethyl 2-(8-(2-Methoxyphenyl)-1-Methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate

  • Structural Differences : Ethyl ester replaces the methyl ester, altering the compound’s hydrophobicity.
  • Nomenclature Impact : The "ethyl" prefix modifies the ester moiety, while the core structure remains identical.

Table 3: Structural and Nomenclatural Comparison

Compound Substituents (Positions) CAS Number
Target Compound 8-(2-MeOPh), 1-Me, 7-Ph, methyl ester 893975-28-5
1,7,8-Trimethyl Derivative 1-Me, 7-Me, 8-Me, methyl ester Not Disclosed
Ethyl Ester Analog 8-(2-MeOPh), 1-Me, 7-Ph, ethyl ester 143545-90-8

8-(4-Methoxyphenyl)-1-Methyl-7-Phenyl Analog

  • Structural Differences : The methoxyphenyl group shifts from position 2 to 4 on the aromatic ring.
  • Nomenclature Impact : The positional isomerism is reflected in the IUPAC name as "4-methoxyphenyl" instead of "2-methoxyphenyl".

Eigenschaften

CAS-Nummer

896294-78-3

Molekularformel

C24H21N5O5

Molekulargewicht

459.462

IUPAC-Name

methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-17(15-9-5-4-6-10-15)29(23(27)25-21)16-11-7-8-12-18(16)33-2/h4-13H,14H2,1-3H3

InChI-Schlüssel

UNUBBWNPRWXJQK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H20N6O4C_{23}H_{20}N_{6}O_{4} with a molecular weight of 444.44 g/mol. Its structure features a purine-like core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H20N6O4C_{23}H_{20}N_{6}O_{4}
Molecular Weight444.44 g/mol
IUPAC NameMethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
CAS Number896294-92-1

The biological activity of this compound is primarily attributed to its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory responses.

Key Mechanisms:

  • TLR Activation : The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways such as NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) .
  • Cytokine Induction : Studies indicate that TLR7 agonists stimulate various lymphocyte subsets more effectively than TLR8-selective agonists in producing type I interferons (IFN) .

Antitumor Activity

Recent research has suggested that compounds similar to methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that related imidazoquinolines could induce apoptosis in cancer cells through TLR-mediated pathways .

Immunomodulatory Effects

The compound may also enhance immune responses by modulating dendritic cell activity and promoting the maturation of these immune cells. This property is particularly valuable in vaccine development and therapeutic interventions for infectious diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has shown that modifications on the imidazole ring significantly affect the compound's potency as a TLR agonist. Substitutions at specific positions can enhance or diminish biological activity .

Comparative Studies

Comparative studies involving other TLR agonists have revealed that structural variations can lead to significant differences in cytokine profiles and cellular responses. For example:

  • Agonist Potency : Compounds with similar structures were evaluated for their ability to activate TLRs at varying concentrations, highlighting their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is under investigation for its potential as an anticancer agent. Studies have shown that derivatives of imidazo[2,1-f]purine exhibit antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with cancer proliferation.

Research has indicated that methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate interacts with biological targets such as enzymes and receptors. These interactions can modulate signaling pathways involved in cell growth and apoptosis.

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex structures that may have enhanced biological activity or novel properties.

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that imidazopyridine derivatives similar to methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibited significant antiproliferative effects against lung and pancreatic cancer cell lines. Molecular docking studies confirmed the binding affinity of these compounds to receptor tyrosine kinases involved in cancer progression .

Case Study 2: Enzyme Inhibition

Another research effort explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The study revealed that methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate effectively modulated enzyme activity in vitro, suggesting potential therapeutic applications for metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural and Physicochemical Comparisons
Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound 8-(2-Methoxyphenyl), 1-Me, 7-Ph C₁₈H₁₉N₅O₄ 369.38 Ester group for prodrug potential
8-(2-Hydroxyphenyl) derivative 8-(2-HO-Ph), 1,3-diMe, 7-Ph C₂₁H₁₇N₅O₃ 387.39 Higher polarity (pKa ~9.11); phenolic OH may enable H-bonding
8-(2-Methylphenyl) derivative 8-(2-Me-Ph), 1-Me, 7-Ph C₁₈H₁₉N₅O₄ 369.38 Reduced polarity vs. methoxy analog; increased lipophilicity
Compound 65 (Dissertation) 8-(2-MeO-Ph), 7-(2'-Me-4'-HO-Ph) C₂₃H₂₁N₅O₅ 455.45 Biphenyl substituent enhances steric bulk; potential for dual kinase binding
Compound 70 (Dissertation) 8-(2-MeO-Ph), 7-(p-CN-Ph) C₂₀H₁₆N₆O₄ 428.39 Electron-withdrawing cyano group may enhance target affinity

Physicochemical and Metabolic Stability

  • Ester Hydrolysis : The methyl ester in the target compound is susceptible to esterase-mediated hydrolysis, a common prodrug strategy. In contrast, amide derivatives (e.g., 2-(...yl)acetamide; ) exhibit greater metabolic stability .
  • Methoxy vs. Methyl Substituents : The 2-methoxyphenyl group in the target compound is less metabolically labile than the 2-hydroxyphenyl variant, which may undergo glucuronidation or sulfation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.